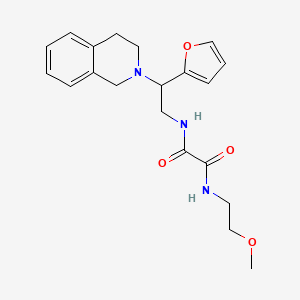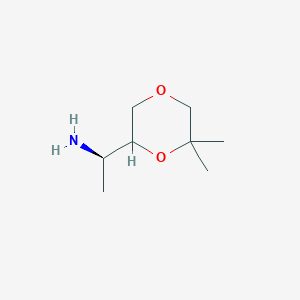![molecular formula C22H25N3O5 B2903426 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954004-80-9](/img/structure/B2903426.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as BDP-9066, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various signaling pathways that are involved in disease progression. N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to modulate the activity of various enzymes and receptors, including histone deacetylases and serotonin receptors.
Biochemical and Physiological Effects:
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to have various biochemical and physiological effects. In cancer research, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurological disorders, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to improve cardiac function, reduce inflammation, and prevent cardiac remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its potential to be used as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a drug. However, there are also some limitations for lab experiments. N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity. Additionally, the synthesis method of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is complex and requires skilled personnel and specialized equipment.
Orientations Futures
There are several future directions for the research on N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. Finally, the development of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide as a drug candidate requires further investigation and clinical trials.
Conclusion:
In conclusion, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, is a novel small molecule compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases make it a promising candidate for drug development. However, more research is needed to fully understand its pharmacokinetics, toxicity, and clinical efficacy.
Méthodes De Synthèse
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 3-(2-phenylmorpholino)propylamine in the presence of oxalyl chloride and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurological disorders, and cardiovascular diseases. In cancer research, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been studied for its neuroprotective effects and potential to treat Alzheimer's disease. In cardiovascular diseases, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been shown to improve cardiac function and reduce inflammation.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(22(27)24-17-7-8-18-19(13-17)30-15-29-18)23-9-4-10-25-11-12-28-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDPSLXRRWTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)
![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)

![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)

![ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2903359.png)
![1-Benzyl-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2903361.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)
